Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group, a cyano group, and a cyanomethoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate typically involves the reaction of cyclohexylmethyl bromide with sodium cyanide to form cyclohexylmethyl cyanide. This intermediate is then reacted with cyanomethoxyiminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: this compound can be converted to cyclohexylmethyl cyano[(cyanomethoxy)imino]acetic acid.
Reduction: The compound can be reduced to this compound alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexylmethyl cyanoacetate
- Cyclohexylmethyl cyanohydroxyiminoacetate
- Cyclohexylmethyl cyanomethoxyiminoacetate
Comparison: Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
95678-98-1 |
---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
cyclohexylmethyl 2-cyano-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C12H15N3O3/c13-6-7-18-15-11(8-14)12(16)17-9-10-4-2-1-3-5-10/h10H,1-5,7,9H2 |
InChI-Schlüssel |
HNDITQDEDCCWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC(=O)C(=NOCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.